molecular formula C5H21N3O7P2 B15089135 Dimethylallyl Pyrophosphate (triammonium salt)

Dimethylallyl Pyrophosphate (triammonium salt)

Cat. No.: B15089135
M. Wt: 297.18 g/mol
InChI Key: VBUNGGIXIOHBHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylallyl Pyrophosphate (triammonium salt) can be synthesized through the isomerization of isopentenyl pyrophosphate. The enzyme isopentenyl pyrophosphate isomerase catalyzes this isomerization . The compound can also be synthesized from mevalonic acid in the mevalonate pathway or from HMBPP in the MEP pathway .

Industrial Production Methods

Industrial production of Dimethylallyl Pyrophosphate (triammonium salt) involves the use of biotechnological processes that leverage the mevalonate and MEP pathways. These processes typically involve the fermentation of microorganisms engineered to overproduce the necessary enzymes and intermediates .

Chemical Reactions Analysis

Types of Reactions

Dimethylallyl Pyrophosphate (triammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:

Major Products Formed

The major products formed from reactions involving Dimethylallyl Pyrophosphate (triammonium salt) include:

Mechanism of Action

Properties

Molecular Formula

C5H21N3O7P2

Molecular Weight

297.18 g/mol

IUPAC Name

azane;3-methylbut-2-enyl phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3

InChI Key

VBUNGGIXIOHBHL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)C.N.N.N

Origin of Product

United States

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